molecular formula C10H5Cl2N3O B12947161 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile

4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile

Cat. No.: B12947161
M. Wt: 254.07 g/mol
InChI Key: SWWXCSQEOOUXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes two chlorine atoms, a methyl group, an oxo group, and a carbonitrile group attached to a naphthyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-dichloronicotinic acid, the compound can be synthesized through a series of reactions involving chlorination, nitration, and subsequent cyclization.

    Chlorination: The initial step involves the chlorination of 2,6-dichloronicotinic acid using thionyl chloride or phosphorus pentachloride.

    Nitration: The chlorinated intermediate is then subjected to nitration using nitric acid and sulfuric acid to introduce the nitro group.

    Cyclization: The nitro intermediate undergoes cyclization in the presence of a base such as sodium methoxide, leading to the formation of the naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products

    Substitution: Formation of substituted naphthyridine derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, antiviral, or anticancer activities, depending on the modifications made to the core structure.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.

    4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile, influencing its solubility and reactivity.

Uniqueness

4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and a carbonitrile group makes it particularly versatile for various synthetic applications.

This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H5Cl2N3O

Molecular Weight

254.07 g/mol

IUPAC Name

4,6-dichloro-1-methyl-2-oxo-1,5-naphthyridine-3-carbonitrile

InChI

InChI=1S/C10H5Cl2N3O/c1-15-6-2-3-7(11)14-9(6)8(12)5(4-13)10(15)16/h2-3H,1H3

InChI Key

SWWXCSQEOOUXFN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C1=O)C#N)Cl)N=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.